Isophosphamide bromide mustard

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isophosphamide bromide mustard (IPM) is a synthetic compound that belongs to the nitrogen mustard family. It is a potent alkylating agent that is widely used in scientific research for its ability to crosslink DNA and RNA molecules. IPM has been extensively studied for its applications in cancer therapy and has shown promising results in preclinical trials.

Mecanismo De Acción

Isophosphamide bromide mustard exerts its cytotoxic effects by crosslinking DNA and RNA molecules, leading to the formation of inter- and intra-strand crosslinks. These crosslinks prevent DNA and RNA replication and transcription, leading to cell death. Isophosphamide bromide mustard also induces apoptosis in cancer cells by activating caspase-dependent pathways.

Efectos Bioquímicos Y Fisiológicos

Isophosphamide bromide mustard has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It also induces oxidative stress and activates signaling pathways involved in apoptosis and cell cycle arrest. Isophosphamide bromide mustard has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Isophosphamide bromide mustard is a potent alkylating agent that is widely used in scientific research for its ability to crosslink DNA and RNA molecules. It has several advantages, including its selectivity for cancer cells, its ability to induce apoptosis, and its potential for combination therapy. However, Isophosphamide bromide mustard also has several limitations, including its toxicity, its potential for inducing drug resistance, and its limited solubility in aqueous solutions.

Direcciones Futuras

In Isophosphamide bromide mustard research include the development of novel Isophosphamide bromide mustard analogs, combination therapy, targeted drug delivery systems, and the use of Isophosphamide bromide mustard in non-cancerous conditions.

Métodos De Síntesis

Isophosphamide bromide mustard is synthesized by reacting isophosphamide with hydrobromic acid. Isophosphamide is a prodrug that is converted to Isophosphamide bromide mustard in vivo by the action of hepatic microsomal enzymes. The reaction between isophosphamide and hydrobromic acid yields Isophosphamide bromide mustard and its hydrobromide salt. The synthesis of Isophosphamide bromide mustard is a multi-step process that involves several purification steps to obtain a pure product.

Aplicaciones Científicas De Investigación

Isophosphamide bromide mustard is widely used in scientific research for its ability to crosslink DNA and RNA molecules. It has been extensively studied for its applications in cancer therapy and has shown promising results in preclinical trials. Isophosphamide bromide mustard has also been used in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

Propiedades

Número CAS |

132633-97-7 |

|---|---|

Nombre del producto |

Isophosphamide bromide mustard |

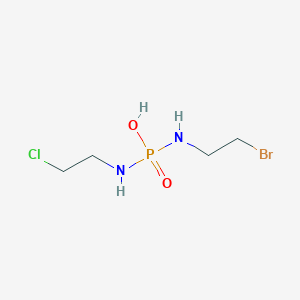

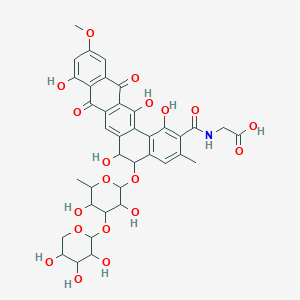

Fórmula molecular |

C4H11BrClN2O2P |

Peso molecular |

265.47 g/mol |

Nombre IUPAC |

(2-bromoethylamino)-(2-chloroethylamino)phosphinic acid |

InChI |

InChI=1S/C4H11BrClN2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) |

Clave InChI |

ONDMKWOOMAPTPJ-UHFFFAOYSA-N |

SMILES |

C(CCl)NP(=O)(NCCBr)O |

SMILES canónico |

C(CCl)NP(=O)(NCCBr)O |

Otros números CAS |

132633-97-7 |

Sinónimos |

Br Cl fosfamide ifosfamide bromide mustard IPAMBr isophosphamide bromide mustard isophosphoramide bromide mustard N-(2-bromoethyl)-N'-(2-chloroethyl)phosphorodiamidic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethan-1-one](/img/structure/B144971.png)

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)